molecular formula C10H16 B8329566 2,7-Dimethylocta-1,3,7-triene

2,7-Dimethylocta-1,3,7-triene

Cat. No.: B8329566
M. Wt: 136.23 g/mol
InChI Key: SBGGDWHDXXZMBR-UHFFFAOYSA-N
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Description

2,7-Dimethylocta-1,3,7-triene is an acyclic monoterpene with the molecular formula C10H16 . It is a structural isomer of the well-characterized ocimene group of compounds, which are commonly found in various plants and fruits and contribute to distinctive aromas . This compound has been identified through analytical methods like Gas Chromatography-Mass Spectrometry (GC-MS) in complex natural extracts, such as orange peel, highlighting its role as a component of the phytochemical profile in biological systems . As a monoterpene, it is nearly insoluble in water but soluble in common organic solvents . Researchers value this compound for natural product research, particularly in the study of botanical extracts and essential oils. Its presence can contribute to the overall biological activity observed in plant extracts, which are often evaluated for properties such as antibacterial and antioxidant effects . Terpenoids, as a class, are also of significant interest in pharmacological discovery pipelines for various bioactivities . This compound is provided as a high-purity compound for research applications. This product is intended for laboratory and research purposes only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

IUPAC Name

2,7-dimethylocta-1,3,7-triene

InChI

InChI=1S/C10H16/c1-9(2)7-5-6-8-10(3)4/h5,7H,1,3,6,8H2,2,4H3

InChI Key

SBGGDWHDXXZMBR-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CCC=CC(=C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Isomers and Analogous Compounds

Isomers: Positional Variations in Double Bonds and Methyl Groups

a) 2,6-Dimethylocta-1,3,7-triene (Isomyocorene)
  • CAS: Not explicitly listed, but referred to as "isomyocorene" in botanical studies .
  • Structure : Differs in methyl group placement (2,6 vs. 2,7) and double bond positions (1,3,7).
  • Role : Major floral VOC in Arum pictum, comprising up to 67% of total scent emissions. Its odor profile is distinct from dung-related compounds, suggesting ecological specialization in pollinator attraction .
b) (3E)-3,7-Dimethylocta-1,3,6-triene (β-Ocimene)
  • CAS : 3779-61-1 .
  • Structure : Double bonds at 1,3,6 and methyl groups at 3,6.
  • Physical Properties :
    • Density: 0.776 g/cm³
    • Boiling Point: 175.2 °C
    • Molecular Weight: 136.234 g/mol
  • Applications : Widely used in fragrances and flavorings. Safety assessments by RIFM and IFRA confirm its use in consumer products at regulated concentrations .
a) 7-Methoxy-3,7-dimethyloct-1-ene
  • CAS : 4984-01-4 .
  • Structure : Methoxy substitution at position 7 and a single double bond at position 1.
  • Applications : Subject to IFRA standards for safe use in cosmetics, with concentration limits varying by product category .
b) Palladium-Catalyzed Dimers of Isoprene
  • Example : 2,7-Dimethyl-1,3,7-octatriene (CAS: 502-99-8) is a product of isoprene dimerization, distinct from codimers like 7-methyl-1,3,7-octatriene (70%) formed with 1,3-butadiene .
  • Reactivity : Undergoes Diels-Alder reactions and base-catalyzed rearrangements to form cyclic derivatives (e.g., dialkyldihydropyrans) .

Functional Analogues in Plant Volatiles

a) Limonene (CAS: 5989-27-5)
  • Structure: Cyclic monoterpene with a single double bond.
  • Role : Dominant VOC in many plants, with antimicrobial properties .
  • Comparison : Unlike 2,7-dimethylocta-1,3,7-triene, limonene’s cyclic structure reduces reactivity but enhances stability .
b) γ-Terpinene (CAS: 99-85-4)
  • Structure : Cyclic, conjugated triene.
  • Concentration : Found at 1.94% in some plant emissions, higher than this compound’s 0.01% .

Data Tables

Table 1: Structural and Physical Comparison

Compound CAS Double Bond Positions Methyl Positions Density (g/cm³) Boiling Point (°C) Key Role/Application
This compound 502-99-8 1,3,7 2,7 0.8 170.2 Plant VOC, synthetic intermediate
(3E)-β-Ocimene 3779-61-1 1,3,6 3,7 0.776 175.2 Fragrance ingredient
2,6-Dimethylocta-1,3,7-triene N/A 1,3,7 2,6 N/A N/A Floral scent (Arum pictum)
Limonene 5989-27-5 1,2 (cyclic) 1,5 0.841 176 Antimicrobial agent

Preparation Methods

Synthetic Pathway from 2-Butenyl-Bisphosphonic Acid

A patented method (US5107030A) details the synthesis of 2,7-dimethylocta-2,4,6-trienedial, a precursor to 2,7-dimethylocta-1,3,7-triene. The process involves:

  • Step 1 : Reaction of 2-butenyl-1,4-bisphosphonic acid tetraalkyl ester with two equivalents of protected pyruvic aldehyde.

  • Step 2 : Deprotection of acetal groups (Z = –(OR₁)₂) using aqueous HCl.

Key Reaction Parameters

ParameterValue
SolventNonpolar organic (e.g., hexane)
Temperature0–25°C
Protecting Group (Z)C₁–C₄ alkyl acetals
Yield (Step 1)98% (intermediate)
Final Product Purity>95% after distillation

This method’s selectivity arises from the steric hindrance of bisphosphonic esters, which favor cross-conjugated triene formation over linear analogs.

Modular Synthesis for ¹³C-Labeled Derivatives

Isotopic Labeling Strategy

A modular approach for ¹³C-enriched 2,7-dimethylocta-2,4,6-triene-1,8-dial—a carotenoid precursor—was developed using acetic acid-¹³C and methyl iodide-¹³C. The synthesis involves:

  • Step 1 : Chain elongation via Horner–Wadsworth–Emmons olefination.

  • Step 2 : Stille coupling with tributylstannane derivatives.

Critical Isotopic Incorporation Points

  • C-1 and C-8 : Derived from ¹³C-labeled acetic acid.

  • Methyl Branches : Introduced via ¹³C-methyl iodide.

  • Overall ¹³C Enrichment : 10-fold increase at central carbons.

Comparative Evaluation of Methods

Efficiency and Scalability

MethodYieldScalabilityCost ($/kg)
Pd-Catalyzed Dimerization70%Industrial120
Bisphosphonic Ester Route45%*Pilot-Scale890
¹³C-Labeling32%Lab-Scale12,000

*Overall yield after deprotection and purification.

The Pd-catalyzed method dominates industrial production due to its atom economy and low catalyst loadings. In contrast, the bisphosphonic ester route, while high-yielding in intermediates, requires costly purification steps.

Q & A

Q. What is the correct IUPAC nomenclature and stereochemical configuration of 2,7-Dimethylocta-1,3,7-triene?

The compound commonly referenced as "3,7-Dimethylocta-1,3,7-triene" (CAS 502-99-8) is identified in literature with the IUPAC name (3E)-3,7-dimethylocta-1,3,7-triene , also known as β-ocimene . The numbering discrepancy (2,7 vs. 3,7) may arise from alternative naming conventions or typographical errors. Its structure includes conjugated trienes with stereochemical specificity at the 3-position (E-configuration). Researchers should validate nomenclature using spectral data (NMR, IR) and IUPAC guidelines to avoid misidentification .

Q. What are the established synthetic routes for 3,7-Dimethylocta-1,3,7-triene in laboratory settings?

Synthesis typically involves palladium-catalyzed hydrovinylation of terminal 1,3-dienes. For example, (E)-4,8-dimethylnona-1,3,7-triene (a structural analog) is prepared via literature procedures using Pd catalysts, with yields optimized by controlling reaction temperature (20–25°C) and solvent polarity . Key steps include:

  • Purification via fractional distillation.
  • Characterization by GC-MS and 1^1H/13^{13}C NMR to confirm regioselectivity and stereochemistry .

Q. How is 3,7-Dimethylocta-1,3,7-triene characterized analytically?

Standard protocols include:

  • Spectroscopy : 1^1H NMR (δ 5.0–5.8 ppm for triene protons), 13^{13}C NMR (δ 115–135 ppm for sp2^2 carbons), and IR (C=C stretches at 1640–1680 cm1^{-1}) .
  • Chromatography : GC-MS with a nonpolar column (e.g., DB-5) for retention time and mass fragmentation matching (base peak at m/z 93 for β-ocimene) .
  • Stereochemical analysis : NOESY or circular dichroism for E/Z isomer differentiation .

Advanced Research Questions

Q. How does 3,7-Dimethylocta-1,3,7-triene function in plant-insect ecological interactions?

In maize intercropped with Desmodium, β-ocimene emissions are suppressed during the photophase (daylight) but remain stable during the scotophase (night), correlating with stemborer moth activity. This suggests a circadian-regulated defense mechanism. Researchers should design experiments to:

  • Compare VOC profiles using dynamic headspace collection across day/night cycles.
  • Apply feature selection algorithms (e.g., Boruta) to identify key volatiles influencing insect behavior .
  • Use electrophysiological assays (EAG/GC-EAD) to test insect antennal responses .

Q. How can researchers resolve contradictions in emission patterns of β-ocimene under varying biotic conditions?

Discrepancies in emission levels (e.g., suppression in daylight vs. stability at night) may arise from:

  • Environmental stressors : Light intensity, temperature, or herbivore-induced signaling.
  • Methodological factors : Sampling duration (short-term vs. longitudinal) or detection limits. Mitigation strategies include:
  • Controlled environment studies with standardized light/dark cycles.
  • Multivariate statistical models (PCA, PLS-DA) to isolate confounding variables .

Q. What stereochemical challenges arise during β-ocimene synthesis, and how can they be addressed?

Regioselectivity and E/Z isomerism are common issues. Methodological solutions include:

  • Catalyst optimization : Pd-based catalysts with chiral ligands to enhance E-selectivity .
  • Purification techniques : Chiral HPLC or simulated moving bed (SMB) chromatography for isomer separation .
  • Kinetic studies : Monitoring reaction intermediates via in-situ FTIR or Raman spectroscopy .

Q. How to design experiments analyzing β-ocimene’s role in plant volatile-mediated communication?

A robust experimental framework includes:

  • Treatment groups : Plants exposed to herbivory, mechanical damage, or synthetic elicitors (e.g., jasmonic acid).
  • Control groups : Undamaged plants and solvent-only controls.
  • Data collection :
  • VOC profiling using TD-GC-MS or PTR-TOF-MS.
  • Behavioral assays (Y-tube olfactometers) to assess insect attraction/repulsion .
    • Statistical analysis : Mixed-effects models to account for temporal and spatial variability .

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